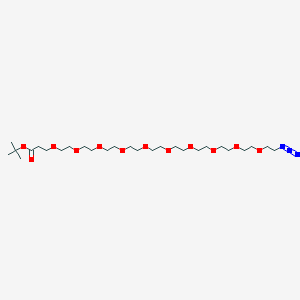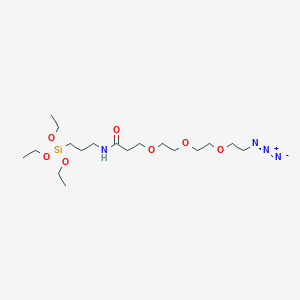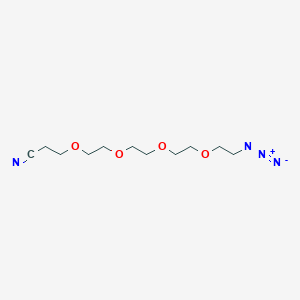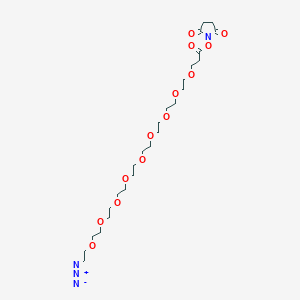
Antimycin A3
説明
Antimycin A3 is a secondary metabolite produced by Streptomyces species . It inhibits the mitochondrial electron transport chain complex III and favors reactive oxygen species (ROS) production, impairing mitochondrial depolarization . It also inhibits nitric oxide-mediated apoptosis and modulates cytochrome C release .
Synthesis Analysis
Antimycin A3 has been synthesized using an asymmetric aza-Claisen rearrangement . The stereochemistry at the 2′ position on the acyloxy side chain of Antimycin A3 was established as S-configuration by comparison of the synthetic Antimycin A3 and the natural Antimycin A3 .
Molecular Structure Analysis
The molecular structure of Antimycin A3 has been analyzed using AutoDock software . The software was used for geometry optimization and minimization of energy 3D structure of Antimycin A3 .
Chemical Reactions Analysis
Acylation of 3- (N-formylamino)salicylic acids resulted in transacylation with loss of the formyl moiety . The reaction proceeds through a bis-N-acylated intermediate, which undergoes facile deformylation . This transacylation reaction has been employed for the site-specific functionalization of Antimycin A3 .
科学的研究の応用
Cancer Research: Inhibitors of Anti-Apoptotic Proteins
Antimycin A3 has been studied for its potential as an inhibitor of anti-apoptotic proteins in cancer cells. Specifically, it has been designed and molecularly docked as an analogue to target Bcl-2, a protein that contributes to breast cancer cell survival . This application is significant as it opens pathways for developing new therapeutic agents that can potentially extend the survival of breast cancer patients by inducing apoptosis in cancer cells.
Microbiology: Antifungal Activity
Historically, Antimycin A3 garnered interest due to its toxicity toward pathogenic fungi. Its role as a potent inhibitor of aerobic respiration makes it a candidate for studying fungal infections and developing antifungal treatments . Understanding its mechanism can lead to advancements in combating fungal diseases.
Aquaculture: Fish Poison
In aquaculture, Antimycin A3 has been used as a piscicide, a chemical substance used to eliminate unwanted fish species from bodies of water . This application is crucial for maintaining ecological balance and managing fish populations in controlled environments.
Biochemistry: Respiratory Chain Studies
Antimycin A3 is a well-known inhibitor of the mitochondrial electron transport chain, specifically at complex III. This property makes it a valuable tool for biochemists studying the intricacies of cellular respiration and energy production . It helps in understanding the fundamental processes that power life at the cellular level.
Synthetic Chemistry: Improved Synthesis Methods
Research into the synthesis of Antimycin A3 has led to improved methods of production, which is essential for its application in various fields. An efficient synthesis process can make the compound more accessible for research and practical applications .
Medical Mycology: Blastomycosis Study
Blastomycin, another name for Antimycin A3, is linked to the study of Blastomycosis, a fungal infection caused by the inhalation of Blastomyces dermatitidis spores. Research into the cell wall antigens of Blastomyces provides rapid diagnostic methods for this infection, although challenges with cross-reactivity exist . This research is pivotal for the early detection and treatment of the disease.
Epidemiology: Disease Distribution and Risk Factors
The study of Blastomycin also encompasses epidemiological research, focusing on the geographic distribution, environmental niche, and risk factors associated with Blastomycosis . This research is vital for public health strategies and prevention efforts against endemic mycoses.
Diagnostic Techniques: Identification and Management
Advancements in the diagnosis of Blastomycosis, facilitated by the study of Blastomycin, have led to the development of new techniques for identifying and managing this infection. This includes culture methods and histopathological identification, which are crucial for accurate diagnosis and effective treatment .
作用機序
Safety and Hazards
Antimycin A3 is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .
将来の方向性
Antimycin A3 has shown selective cytotoxicity toward cultured A549 human lung epithelial adenocarcinoma cells, in comparison with WI-38 normal human lung fibroblasts . This illustrates one application of the transacylation reaction used in its synthesis . Further efforts to develop therapeutic agents based on the structure of Antimycin A3 could be a promising direction .
特性
IUPAC Name |
[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEVXUMVNWSNIG-PDPGNHKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037189 | |
| Record name | Antimycin A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antimycin A3 | |
CAS RN |
116095-17-1, 522-70-3, 58239-09-1 | |
| Record name | Antimycin A3b | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116095171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimycin A3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Antimycin A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2R-(2R*,3S*,6S*,7R*,8R*)]-8-butyl-3-(3-formamidosalicylamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTIMYCIN A3B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YBD5W80B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Purothionin AII | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039001 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











